molecular formula C23H28N2O7S2 B12368703 (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide

(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide

Cat. No.: B12368703
M. Wt: 508.6 g/mol
InChI Key: VRJZEAICVWVDJI-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a thieno[3,4-c][2,1]benzothiazepine core, a piperidine moiety, and a butenedioic acid group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c][2,1]benzothiazepine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated benzene derivative under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution, where a piperidine derivative reacts with an appropriate electrophile on the thieno[3,4-c][2,1]benzothiazepine core.

    Attachment of the Butenedioic Acid Group: The final step involves the addition of the butenedioic acid group through a condensation reaction, typically using a dehydrating agent to facilitate the formation of the double bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c][2,1]benzothiazepine Derivatives: Compounds with similar core structures but different substituents.

    Piperidine-Containing Molecules: Compounds that feature the piperidine moiety, which can influence their biological activity.

    Butenedioic Acid Derivatives: Molecules that contain the butenedioic acid group, contributing to their chemical reactivity.

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide lies in its combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H28N2O7S2

Molecular Weight

508.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide

InChI

InChI=1S/C19H24N2O3S2.C4H4O4/c1-20-17-8-4-3-7-15(17)19(16-13-25-14-18(16)26(20,22)23)24-12-11-21-9-5-2-6-10-21;5-3(6)1-2-4(7)8/h3-4,7-8,13-14,19H,2,5-6,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VRJZEAICVWVDJI-BTJKTKAUSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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